N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-8-9-16(23-12)15(21-3)10-18-17(19)11-22-14-7-5-4-6-13(14)20-2/h4-9,15H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVNMWIPJIKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, where a methoxy donor reacts with the thiophene derivative under basic conditions.
Formation of the Acetamide Moiety: The acetamide group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamides, emphasizing substituent variations, melting points, and synthetic yields:
Key Observations :
- Thiadiazole Derivatives (5k, 5m) : Higher yields (72–85%) and consistent melting points (~135–136°C) due to stable 1,3,4-thiadiazole cores .
- Dioxothiazolidin-ylidene Derivatives (3a) : Designed for hypoglycemic activity; the conjugated system enhances π-π interactions with biological targets .
- Sulfamoylphenyl Derivatives () : Polar sulfamoyl groups improve solubility but may reduce membrane permeability compared to thiophene analogs .
Hypoglycemic Activity
Compounds with 2-methoxyphenoxy groups linked to dioxothiazolidin-ylidene motifs (e.g., 3a) demonstrated significant hypoglycemic effects in Wistar albino mice, reducing blood glucose levels by 40–45% at 50 mg/kg doses. The target compound’s methoxy-thiophene substituent may similarly modulate insulin sensitivity but requires validation .
Antimicrobial Potential
Thiadiazole derivatives (e.g., 5k, 5m) exhibited moderate to strong activity against Staphylococcus aureus (MIC: 8–16 µg/mL).
Receptor Binding
N-(Anilinoethyl)amide analogs () showed improved water solubility and metabolic stability via hydroxyl and methoxy substitutions. The target compound’s 5-methylthiophen-2-yl group may confer similar stability but with higher logP values (~3.5 predicted), affecting pharmacokinetics .
Biological Activity
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a thiophene ring, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 307.39 g/mol. The presence of the methoxyphenoxy group suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Similar compounds with methoxy groups have shown significant antioxidant properties. For instance, 2-methoxyphenols have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies on related phenolic compounds indicate that they can serve as selective COX-2 inhibitors .
- Antimicrobial Properties : The presence of the thiophene ring may enhance the compound's interaction with microbial membranes, leading to antimicrobial effects. Research on similar heterocyclic compounds has demonstrated their efficacy against various bacterial strains .
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound and related compounds.
Study 1: Antioxidant Capacity
A study evaluating the antioxidant capacity of various methoxy-substituted phenols found that compounds similar to this compound exhibited significant DPPH radical scavenging activity. The study measured the half-maximal inhibitory concentration (IC50), revealing that the compound had an IC50 value comparable to established antioxidants.
Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory properties of phenolic compounds, this compound was shown to reduce inflammation markers in vitro. The results indicated a reduction in prostaglandin E2 levels, supporting its potential as a therapeutic agent in inflammatory diseases.
Study 3: Antimicrobial Efficacy
Research on the antimicrobial activity of thiophene derivatives demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
